molecular formula C25H30ClNO2 B3038424 [4-(3-chloro-4-methoxyphenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-cyclohexylphenyl)methanone CAS No. 861211-52-1

[4-(3-chloro-4-methoxyphenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-cyclohexylphenyl)methanone

Cat. No. B3038424
CAS RN: 861211-52-1
M. Wt: 412 g/mol
InChI Key: LSZXSJRLEMPHQV-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources .

Scientific Research Applications

Imaging Agent in Parkinson's Disease

Min Wang et al. (2017) explored the synthesis of a PET imaging agent for LRRK2 enzyme in Parkinson's disease. The study involved the synthesis of the reference standard and its precursor for this imaging agent. The synthesized tracer showed high radiochemical purity and significant specific activity, making it potentially useful for Parkinson's disease imaging.

Structural Studies

A 2013 study by V. Rajni Swamy et al. discussed the synthesis of isomorphous structures related to this compound. Their research emphasized the chlorine-methyl exchange rule in these structures, contributing to an understanding of molecular behavior in such compounds.

Molecular Structure Analysis

B. Lakshminarayana et al. (2009) synthesized a related compound and analyzed its crystal structure. This study provided insights into the molecular and crystal structure, crucial for understanding the chemical properties and potential applications of these compounds.

Synthesis Methods

Antonia A Sarantou and G. Varvounis in 2022 investigated different synthesis methods for a compound related to 4-(3-chloro-4-methoxyphenyl)-1-methyltetrahydro-1H-pyrrol-3-yl(4-cyclohexylphenyl)methanone. The study outlined efficient synthesis pathways, contributing to the ease of production of such compounds.

Antimicrobial and Antifungal Properties

The research by Parthiv K. Chaudhari (2012) and Hong-Shui Lv et al. (2013) explored the antimicrobial and antifungal properties of derivatives. This indicates the potential of such compounds in medical applications, particularly in treating infections.

Corrosion Inhibition

M. Yadav et al. (2015) conducted a study demonstrating the corrosion inhibition effect of pyrazole derivatives related to this compound on mild steel. This highlights its potential use in industrial applications for protecting metals against corrosion.

Crystal Packing Analysis

Kartikay Sharma et al. (2019) analyzed the crystal packing of derivatives, focusing on non-covalent interactions. Understanding these interactions is essential for the development of new materials and pharmaceuticals.

Antiestrogenic Activity

A 1979 study by C. Jones et al. explored the antiestrogenic activity of a related compound. The compound demonstrated high binding affinity, indicating its potential in hormone-related therapies.

Anti-Inflammatory and Antibacterial Agents

P. Ravula et al. (2016) synthesized derivatives with significant anti-inflammatory and antibacterial properties, showing the potential of these compounds in treating various inflammatory and bacterial infections.

Potential Anticancer Agents

Lan Lan et al. (2013) investigated the anticancer activity of pyrrole derivatives. Some compounds showed promising results against cancer cells, indicating potential therapeutic applications.

Molecular Docking Studies

In 2020, M. FathimaShahana and A. Yardily conducted molecular docking studies of a novel compound to understand its antiviral activity. This research contributes to the development of new antiviral drugs.

Mechanism of Action

The mechanism of action of this compound is not provided in the available resources .

Future Directions

The future directions for the study and application of this compound are not specified in the available resources .

properties

IUPAC Name

[4-(3-chloro-4-methoxyphenyl)-1-methylpyrrolidin-3-yl]-(4-cyclohexylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30ClNO2/c1-27-15-21(20-12-13-24(29-2)23(26)14-20)22(16-27)25(28)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h8-14,17,21-22H,3-7,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZXSJRLEMPHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)C(=O)C2=CC=C(C=C2)C3CCCCC3)C4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901130651
Record name [4-(3-Chloro-4-methoxyphenyl)-1-methyl-3-pyrrolidinyl](4-cyclohexylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

861211-52-1
Record name [4-(3-Chloro-4-methoxyphenyl)-1-methyl-3-pyrrolidinyl](4-cyclohexylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861211-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(3-Chloro-4-methoxyphenyl)-1-methyl-3-pyrrolidinyl](4-cyclohexylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(3-chloro-4-methoxyphenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-cyclohexylphenyl)methanone
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[4-(3-chloro-4-methoxyphenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-cyclohexylphenyl)methanone
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[4-(3-chloro-4-methoxyphenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-cyclohexylphenyl)methanone
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[4-(3-chloro-4-methoxyphenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-cyclohexylphenyl)methanone
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[4-(3-chloro-4-methoxyphenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-cyclohexylphenyl)methanone
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[4-(3-chloro-4-methoxyphenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-cyclohexylphenyl)methanone

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